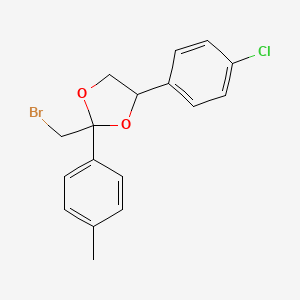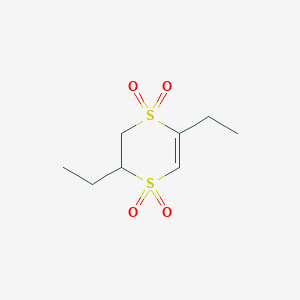
2,5-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is a chemical compound with the molecular formula C8H12O4S2 It is a member of the dithiine family, characterized by a six-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with sulfur dichloride in the presence of a base, followed by oxidation to form the desired tetrone structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the dithiine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrone to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl groups or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydro derivatives.
Applications De Recherche Scientifique
2,5-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 2,5-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenyl-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone: Similar in structure but with phenyl groups instead of ethyl groups.
2,5-Dimethyl-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone: Contains methyl groups instead of ethyl groups.
Uniqueness
2,5-Diethyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is unique due to its specific ethyl substitutions, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methyl and phenyl analogs, potentially offering different properties and applications.
Propriétés
Numéro CAS |
58951-19-2 |
|---|---|
Formule moléculaire |
C8H14O4S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2,5-diethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C8H14O4S2/c1-3-7-5-14(11,12)8(4-2)6-13(7,9)10/h5,8H,3-4,6H2,1-2H3 |
Clé InChI |
LBKFUPMSHGLTQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CS(=O)(=O)C(=CS1(=O)=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



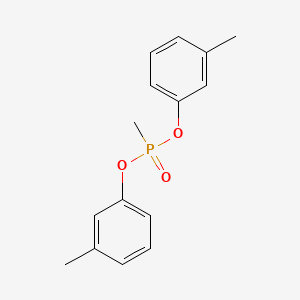
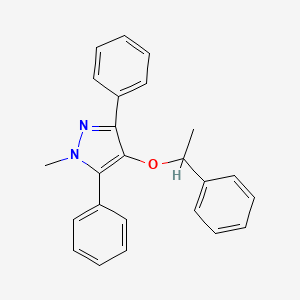






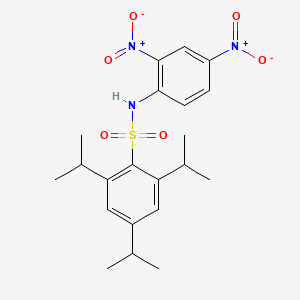
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

